

An In-depth Technical Guide to the Chemical Properties of Benzalphthalide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzalphthalide	
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Introduction

Benzalphthalide, systematically named (3Z)-3-benzylidene-2-benzofuran-1(3H)-one, is a versatile organic compound with a core heterocyclic structure. It serves as a crucial intermediate in the synthesis of a variety of commercially significant molecules, including pharmaceuticals, agrochemicals, dyes, and polymers.[1] Its unique chemical architecture, featuring a lactone ring fused to a benzene ring and an exocyclic double bond, imparts a range of interesting chemical and biological properties. This guide provides a comprehensive overview of the chemical properties of **benzalphthalide**, including its synthesis, purification, spectral characteristics, and a proposed mechanism for its antimicrobial activity.

Chemical and Physical Properties

Benzalphthalide is a pale yellow to yellow crystalline powder at room temperature.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Benzalphthalide



Property	Value	Reference(s)
Molecular Formula	C15H10O2	[4][5]
Molecular Weight	222.24 g/mol	[4][5]
Appearance	Pale yellow to yellow crystalline powder	[1][2][3]
Melting Point	99-102 °C (lit.)	[2][4][5]
Boiling Point	323.41 °C (rough estimate)	[2][4]
Density	1.1404 g/cm³ (rough estimate)	[2][4]
Flash Point	156.9 °C	[2]
Vapor Pressure	8.54×10^{-6} mmHg at 25 °C	[2]
CAS Numbers	575-61-1, 4767-56-0, 4767-55- 9	[5]
IUPAC Name	(3Z)-3-benzylidene-2- benzofuran-1(3H)-one	[5]

Synthesis and Purification Synthesis of Benzalphthalide

Benzalphthalide is commonly synthesized via a condensation reaction between phthalic anhydride and phenylacetic acid in the presence of a basic catalyst, such as anhydrous sodium acetate. The reaction proceeds through a Perkin-like condensation mechanism.

Experimental Protocol: Synthesis of Benzalphthalide

This protocol is adapted from established literature procedures.

Materials:

- Phthalic anhydride (100 g, 0.675 mol)
- Phenylacetic acid (100 g, 0.735 mol)



- Anhydrous sodium acetate (5 g, 0.061 mol)
- Ethanol (95%)
- · Sand bath
- Round-bottom flask (500 mL) with a short neck
- Reflux condenser
- Thermometer
- Buchner funnel and filter flask

Procedure:

- Combine phthalic anhydride, phenylacetic acid, and anhydrous sodium acetate in the 500 mL round-bottom flask.
- Set up the apparatus for reflux with a sand bath as the heating source.
- Heat the mixture to 200 °C and maintain this temperature for one hour.
- After one hour, increase the temperature to 220-230 °C and continue heating for an additional four hours. Carbon dioxide will be evolved during this time.
- Allow the reaction mixture to cool to approximately 100 °C.
- Add 100 mL of hot water to the reaction mixture and stir to break up the solid mass.
- Transfer the mixture to a larger beaker and add 200 mL of 95% ethanol.
- Boil the mixture for a few minutes with stirring to dissolve the product and some of the impurities.
- Filter the hot solution by gravity to remove any insoluble resinous material.
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.



- Collect the crude **benzalphthalide** crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold 50% aqueous ethanol.

Expected Yield: Approximately 105-115 g (70-77% of the theoretical yield).

Purification by Recrystallization

The crude **benzalphthalide** can be further purified by recrystallization from ethanol to obtain a product with a sharp melting point.

Experimental Protocol: Recrystallization of Benzalphthalide

Materials:

- Crude benzalphthalide
- Ethanol (95%)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter flask
- · Ice bath

Procedure:

- Place the crude **benzalphthalide** in an Erlenmeyer flask.
- Add a minimum amount of hot 95% ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
- If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.



- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
- Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold 95% ethanol.
- Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Properties

The structure of **benzalphthalide** can be confirmed using various spectroscopic techniques. While a complete, assigned experimental spectrum for **benzalphthalide** is not readily available in public databases, the expected spectral characteristics can be inferred from the analysis of closely related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR Spectroscopy: The proton NMR spectrum of **benzalphthalide** is expected to show distinct signals for the aromatic protons and the vinylic proton. The protons on the phenyl ring and the phthalide moiety will appear in the aromatic region (typically δ 7.0-8.0 ppm). The single vinylic proton (=CH-Ph) is expected to appear as a singlet in the downfield region, likely around δ 6.0-7.0 ppm, due to its deshielded environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. Key expected signals are:

- A signal for the carbonyl carbon (C=O) of the lactone ring, expected in the range of δ 165-175 ppm.
- Signals for the aromatic carbons, typically appearing between δ 120-150 ppm.
- A signal for the vinylic carbon attached to the phenyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **Benzalphthalide**



Atom Type	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Carbonyl (C=O)	-	165-175
Aromatic (C-H)	7.0 - 8.0	120-150
Aromatic (quaternary)	-	120-150
Vinylic (=CH)	6.0 - 7.0	110-130

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **benzalphthalide** will show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FTIR Absorption Bands for Benzalphthalide

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=O (lactone) stretch	1750 - 1780	Strong
C=C (aromatic) stretch	1450 - 1600	Medium to Strong
C=C (vinylic) stretch	~1650	Medium
C-O (lactone) stretch	1000 - 1300	Strong
=C-H (vinylic) bend	800 - 1000	Medium
C-H (aromatic) bend	690-900	Strong

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **benzalphthalide** is expected to show absorption bands corresponding to $\pi \to \pi^*$ transitions within the conjugated system, which includes the benzene rings and the α,β -unsaturated lactone system. The extended conjugation is likely to result in a λ -max value in the UVA range.



Biological Activity and Proposed Mechanism of Action

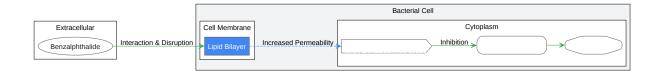
Benzalphthalide has been reported to exhibit antimicrobial properties. While the precise mechanism of action has not been fully elucidated, studies on related compounds and the degradation of **benzalphthalide** by certain bacteria provide clues to its potential biological interactions.

Proposed Antimicrobial Mechanism

It is hypothesized that **benzalphthalide** exerts its antimicrobial effect through a multi-step process targeting the bacterial cell envelope and intracellular components.

- Membrane Interaction and Disruption: The lipophilic nature of benzalphthalide likely
 facilitates its interaction with the bacterial cell membrane. This interaction may disrupt the
 membrane's integrity, leading to increased permeability and depolarization of the membrane
 potential.
- Enzyme Inhibition: Once inside the cell, benzalphthalide may act as an inhibitor of essential enzymes. Research on Pseudomonas fluorescens has shown that this bacterium can degrade benzalphthalide using the enzyme benzaldehyde lyase.[6] This suggests that benzalphthalide can enter the active site of certain bacterial enzymes, potentially leading to their inhibition in non-degrading species.

The following diagram illustrates the proposed mechanism of action.



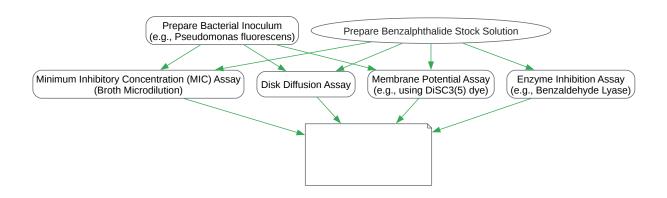
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Proposed antimicrobial mechanism of benzalphthalide.

Experimental Workflow for Antimicrobial Activity Assessment

The antimicrobial activity of **benzalphthalide** can be evaluated using standard microbiological assays. A typical workflow is outlined below.



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Workflow for assessing antimicrobial activity.

Conclusion

Benzalphthalide is a compound of significant interest due to its utility as a synthetic intermediate and its inherent biological activity. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis and purification, and an analysis of its expected spectroscopic characteristics. The proposed mechanism of antimicrobial action, involving membrane disruption and potential enzyme inhibition, offers a foundation for further investigation into its therapeutic potential. The experimental workflows described provide a clear path for researchers to validate and expand upon the findings presented herein. Further studies are warranted to fully characterize the spectral properties of **benzalphthalide** and to elucidate the specific molecular targets and signaling pathways affected by this compound.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Benzalphthalide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666163#chemical-properties-of-benzalphthalide]

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